molecular formula C14H21BO4 B1313019 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-69-7

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1313019
CAS RN: 214360-69-7
M. Wt: 264.13 g/mol
InChI Key: SGMCDJPHIFYVJF-UHFFFAOYSA-N
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Description

The compound “2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a 2,4-dimethoxyphenyl group attached to it. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The 2,4-dimethoxyphenyl group is a type of aryl group, which is often involved in various chemical reactions.


Chemical Reactions Analysis

Boronic esters are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halide or triflate in the presence of a palladium catalyst .

Scientific Research Applications

Crystal Structure and Chemical Properties

The compound 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is recognized for its structural and chemical significance in organoboron chemistry. Its structural analysis reveals two trigonal planar boron atoms, each chelated by a pinacolate group, demonstrating centrosymmetry and showcasing a twist conformation within its Bpin five-membered rings. This detailed structural characterization highlights its potential in the design and synthesis of complex boron-containing molecules (Clegg et al., 1996).

Synthesis of Boron-Containing Stilbenes

Research has exploited the use of similar organoboron compounds for synthesizing novel boron-containing stilbenes. These compounds are synthesized through reactions involving various aldehydes, demonstrating high yields and showcasing their utility in producing materials for technological applications such as LCD displays. This method's simplicity and efficiency mark a significant advancement in the synthesis of boron-containing polymers, potentially beneficial for materials science (Das et al., 2015).

Catalytic Applications

The compound's utility extends to catalytic applications, where its derivatives have been used in palladium-catalyzed reactions. For instance, a method for the synthesis of 2-silylallylboronates from allenes, using a similar organoboron compound, demonstrates high regio- and stereoselectivity. This catalytic process underlines the compound's versatility in organic synthesis, facilitating the production of complex molecules with significant selectivity and yield (Chang et al., 2005).

Drug Synthesis and Biomedical Research

Moreover, derivatives of 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have found applications in drug synthesis and biomedical research. A pilot library of boron-containing stilbene derivatives was synthesized for potential therapeutic applications in neurodegenerative diseases. This research underscores the compound's potential in medicinal chemistry, particularly in developing novel therapeutics (Das et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its application. If used in a Suzuki-Miyaura reaction, the boronic ester would undergo transmetallation with the palladium catalyst, followed by reductive elimination to form the new carbon-carbon bond .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(16-5)9-12(11)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCDJPHIFYVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430825
Record name 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

214360-69-7
Record name 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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